N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzenesulfonamide
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Overview
Description
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzenesulfonamide is a complex organic compound featuring a diverse array of functional groups, including a benzo[d][1,3]dioxole moiety, a pyrrolidinone ring, and a fluorobenzenesulfonamide unit. This structure suggests a compound with potentially significant biological activity and various applications in chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzenesulfonamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole ring through cyclization reactions.
Synthesis of the pyrrolidinone ring, which can be achieved through intramolecular cyclization of appropriate precursors.
Coupling of the benzo[d][1,3]dioxole and pyrrolidinone intermediates using suitable linkers and reagents.
Introduction of the sulfonamide group to the benzenesulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Scaling up the production involves optimizing each reaction step for higher yields and purity. Catalysts and solvents are carefully selected to facilitate the reactions, and purification steps, such as crystallization or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions:
Oxidation: : The benzo[d][1,3]dioxole moiety can be susceptible to oxidative cleavage under strong conditions.
Reduction: : The carbonyl group in the pyrrolidinone ring may be reduced to yield corresponding alcohols.
Substitution: : Electrophilic aromatic substitution on the fluorobenzene ring can introduce other substituents.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Halogenation with halogen carriers like iron(III) chloride (FeCl₃).
Major Products
Products vary depending on the reaction type, but generally, you might see:
Oxidized fragments of the benzo[d][1,3]dioxole ring.
Alcohol derivatives from the reduced pyrrolidinone ring.
Substituted derivatives on the fluorobenzene ring.
Scientific Research Applications
Chemistry
Organic Synthesis: : Acts as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Pharmacological Activity: : Investigated for potential therapeutic effects, particularly in targeting enzymes or receptors due to the diverse functional groups.
Drug Design: : Structure makes it a candidate for designing molecules with specific biological activities.
Industry
Materials Science: : Could be used in the creation of novel materials with unique properties due to its complex structure.
Agricultural Chemistry: : Potential as a precursor for agrochemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects largely depends on its interaction with specific biological targets:
Enzyme Inhibition: : The compound might inhibit enzymes by binding to their active sites.
Receptor Binding: : May act as an agonist or antagonist to specific receptors, triggering or blocking biological pathways.
Comparison with Similar Compounds
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzenesulfonamide can be compared with compounds like:
Benzo[d][1,3]dioxole derivatives: : Similar structure but differ in biological activity based on substituents.
Pyrrolidinone derivatives: : Share the pyrrolidinone core but vary in functional groups.
Fluorobenzenesulfonamides: : Similar sulfonamide structure, different attached groups.
The uniqueness of the compound lies in the combination of these moieties, making it a versatile and potentially potent compound in various fields of scientific research.
Properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O5S/c19-13-1-4-15(5-2-13)27(23,24)20-9-12-7-18(22)21(10-12)14-3-6-16-17(8-14)26-11-25-16/h1-6,8,12,20H,7,9-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPGGGBPCCXXJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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